molecular formula C11H10F2N2O2S B8160336 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B8160336
M. Wt: 272.27 g/mol
InChI Key: WRKXGQAFRAGQDQ-UHFFFAOYSA-N
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Description

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that features a pyrrolidine ring substituted with difluoromethyl groups and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The difluoromethyl groups and the sulfonyl moiety play crucial roles in binding to target proteins, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to the presence of both difluoromethyl groups and a sulfonyl moiety, which confer distinct chemical and biological properties. These features enhance its potential as a versatile scaffold in drug discovery and materials science .

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S/c12-11(13)5-6-15(8-11)18(16,17)10-3-1-9(7-14)2-4-10/h1-4H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKXGQAFRAGQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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